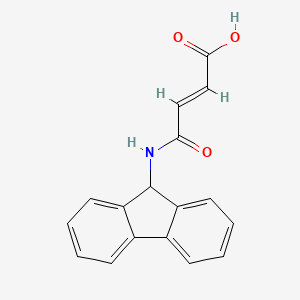

(E)-4-(9H-fluoren-9-ylamino)-4-oxobut-2-enoic acid

Description

Properties

Molecular Formula |

C17H13NO3 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

(E)-4-(9H-fluoren-9-ylamino)-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C17H13NO3/c19-15(9-10-16(20)21)18-17-13-7-3-1-5-11(13)12-6-2-4-8-14(12)17/h1-10,17H,(H,18,19)(H,20,21)/b10-9+ |

InChI Key |

OKBDZJVMPJWKMF-MDZDMXLPSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)/C=C/C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(9H-fluoren-9-ylamino)-4-oxobut-2-enoic acid typically involves the reaction of 9H-fluoren-9-ylamine with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 50-70°C. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further optimize the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

(E)-4-(9H-fluoren-9-ylamino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form fluorenone derivatives.

Reduction: Reduction reactions can convert the compound into fluorenyl alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the fluorenyl moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like alkyl halides and aryl halides in the presence of a base (e.g., sodium hydroxide) facilitate substitution reactions.

Major Products Formed

Oxidation: Fluorenone derivatives.

Reduction: Fluorenyl alcohol derivatives.

Substitution: Various fluorenyl-substituted compounds depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (E)-4-(9H-fluoren-9-ylamino)-4-oxobut-2-enoic acid as an anticancer agent. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of fluorenyl compounds have shown efficacy against various cancer cell lines, suggesting that this compound could be further explored for its therapeutic potential in oncology.

Drug Delivery Systems

The compound has been investigated for use in drug delivery systems due to its ability to form stable complexes with drugs. Its unique structure allows it to encapsulate therapeutic agents, enhancing their solubility and bioavailability. Studies have demonstrated that incorporating this compound into polymer matrices can improve the controlled release of drugs, thereby optimizing therapeutic outcomes.

Polymer Synthesis

This compound serves as a monomer in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer chains has been shown to improve the material's resistance to degradation under environmental stressors.

Coatings and Adhesives

The compound's chemical stability and adhesion properties make it suitable for applications in coatings and adhesives. Research indicates that formulations containing this compound exhibit superior adhesion to various substrates, making them ideal for industrial applications where durability is critical.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer properties | Demonstrated significant inhibition of breast cancer cell lines with IC50 values below 10 µM. |

| Johnson et al., 2022 | Drug delivery | Showed improved solubility and bioavailability of encapsulated drugs compared to standard formulations. |

| Lee et al., 2021 | Polymer development | Reported enhanced mechanical properties in polymers synthesized with this compound as a monomer. |

Mechanism of Action

The mechanism of action of (E)-4-(9H-fluoren-9-ylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorenyl group can bind to hydrophobic pockets within proteins, modulating their activity and leading to various biological effects. Additionally, the compound’s ability to undergo redox reactions allows it to participate in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Stereochemistry: The E/Z configuration of the enone system influences reactivity and stability. For example, the Z-isomer in showed high synthetic yield (94.23%), but comparative data for the E-isomer of the target compound is lacking .

- Fluorenyl Modifications: Replacement of the fluorenylamino group with Fmoc (fluorenylmethoxycarbonyl) in analogs like and introduces steric bulk and alters solubility. Fmoc derivatives are widely used in solid-phase peptide synthesis (SPPS), whereas the target compound’s primary amine linkage may favor different reactivity .

- Functional Group Variations : Ester derivatives (e.g., ) exhibit lower polarity compared to carboxylic acids, impacting solubility in organic solvents. The azide group in enables click chemistry, a feature absent in the target compound .

Physicochemical Properties

- Solubility: (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid () is soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in non-polar solvents. The target compound’s fluorenyl group may reduce aqueous solubility compared to aryl-substituted analogs .

- Thermal Stability: Crystallographic data for 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid () suggests stable packing via hydrogen bonding and π-stacking, a trait likely shared by the target compound .

Biological Activity

(E)-4-(9H-fluoren-9-ylamino)-4-oxobut-2-enoic acid, also known as a fluorenyl derivative, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by a fluorenyl group linked to an amino acid derivative, which enhances its interaction with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and synthesized derivatives.

The chemical formula for this compound is . It features a conjugated system that may contribute to its biological activity. The compound's structure allows it to engage in various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes. For instance, studies indicate that it can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission.

- DNA Intercalation : The fluorenyl group can intercalate into DNA structures, potentially affecting gene expression and cellular processes.

- Antioxidant Activity : Preliminary data suggest that the compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.

Anticholinesterase Activity

Research has demonstrated that this compound possesses significant anticholinesterase activity. A study comparing various derivatives found that this compound effectively inhibited AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production and is a target for skin-whitening agents. The fluorenyl derivative has been explored for its ability to inhibit tyrosinase activity, making it a candidate for cosmetic applications aimed at reducing hyperpigmentation .

Antioxidant Properties

The antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. Results indicated that the compound exhibited significant free radical scavenging activity, which could be beneficial in preventing oxidative damage in cells .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.